1-N-(6-chloro-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride
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Overview
Description
1-N-(6-chloro-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride is a complex organic compound that features a quinoline moiety substituted with a chloro and methyl group, and a benzene ring substituted with dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(6-chloro-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride typically involves multiple stages:
Stage 1: N,N-dimethyl-formamide is reacted with trichlorophosphate at 0 - 5°C.
Stage 2: The intermediate is then reacted with 6-chloro-2-methyl-quinolin-4-ol at 100°C for 17.5 hours.
Stage 3: The reaction mixture is cooled with water to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-N-(6-chloro-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce the quinoline ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or benzene derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-N-(6-chloro-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-N-(6-chloro-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or viral replication.
Pathways Involved: It may interfere with DNA synthesis or protein synthesis pathways, leading to the inhibition of microbial or viral growth.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylquinolin-4-ol: Shares the quinoline core structure but lacks the dimethylbenzene moiety.
N,N-Dimethyl-4-aminobenzene: Contains the dimethylbenzene moiety but lacks the quinoline structure.
Uniqueness
1-N-(6-chloro-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride is unique due to the combination of the quinoline and dimethylbenzene moieties, which may confer distinct chemical and biological properties compared to its individual components or similar compounds.
Properties
IUPAC Name |
1-N-(6-chloro-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3.ClH/c1-12-10-18(16-11-13(19)4-9-17(16)20-12)21-14-5-7-15(8-6-14)22(2)3;/h4-11H,1-3H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCVXHBOGDIXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=C(C=C3)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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